2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
This compound is a type of benzamide derivative . Benzamide derivatives are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They are known for their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using various spectroscopic techniques . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . After the completion of the reaction, the mixture was quenched with aqueous HCl, and the organic layer was separated, washed with aqueous sodium hydrogen carbonate, and concentrated under reduced pressure .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, a similar compound was obtained as a white powder with a melting point of 85–87°C .Scientific Research Applications
Pharmacokinetics and Metabolism
One study focused on the metabolism of Flumatinib, a compound related to 2,6-difluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide, in Chronic Myelogenous Leukemia patients. It identified the main metabolic pathways in humans, including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, emphasizing the compound's pharmacokinetic properties (Aishen Gong et al., 2010).
Analytical Method Development
Research on nonaqueous capillary electrophoresis developed an analytical method for the separation of Imatinib mesylate and related substances, including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method offers a promising approach for quality control in pharmaceutical analysis (Lei Ye et al., 2012).
Molecular Synthesis
A study on the condensation of 2-aminofluorene with α, ω-dibromoalkanes to form N, N′-(2-fluorenyl) derivatives, including related piperazine structures, highlighted novel synthetic pathways in organic chemistry (S. Barak, 1968).
Potassium Channel Openers for Epilepsy Treatment
Research on N-pyridyl and pyrimidine benzamides as KCNQ2/Q3 potassium channel openers for treating epilepsy identified compounds with significant activity in rodent models, showcasing the potential of related compounds in neurological disorder treatments (G. Amato et al., 2011).
Histone Deacetylase Inhibitor Development
Another study discussed the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an isotype-selective histone deacetylase (HDAC) inhibitor, indicating its therapeutic potential in cancer treatment (Nancy Z. Zhou et al., 2008).
Mechanism of Action
Piperidine derivatives
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Indole derivatives
Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Future Directions
Properties
IUPAC Name |
2,6-difluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c18-13-3-1-4-14(19)15(13)16(24)22-11-12-5-9-23(10-6-12)17-20-7-2-8-21-17/h1-4,7-8,12H,5-6,9-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPMTOJTFPGHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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